2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
CAS No.:
Cat. No.: VC11415692
Molecular Formula: C13H11F3N4O2S
Molecular Weight: 344.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F3N4O2S |
|---|---|
| Molecular Weight | 344.31 g/mol |
| IUPAC Name | 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H11F3N4O2S/c14-13(15,16)7-2-1-3-8(4-7)18-11(22)6-23-12-19-9(17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H3,17,19,20,21) |
| Standard InChI Key | POQJVSQKBKSEAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)C(F)(F)F |
Introduction
Synthesis:
The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine ring, introduction of the sulfanyl group, and attachment of the acetamide moiety. Common reagents include guanidines for forming pyrimidines and trifluoromethylbenzene derivatives for the acetamide part.
Biological Applications:
Compounds with pyrimidine and trifluoromethyl groups are often explored for their potential biological activities, such as antiviral, antibacterial, or anticancer properties. The presence of a sulfanyl group can enhance their ability to interact with biological targets.
Research Findings
While specific research findings on 2-[(4-Amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide are not available, similar compounds have shown promise in various biological assays. For instance, pyrimidine derivatives are known for their role in nucleic acid synthesis and as inhibitors of certain enzymes.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for similar compounds:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Solubility | Organic solvents |
| Stability | Generally stable |
| Biological Activity | Potential antiviral, antibacterial, or anticancer properties |
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